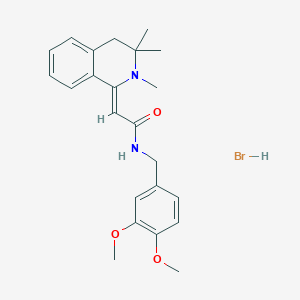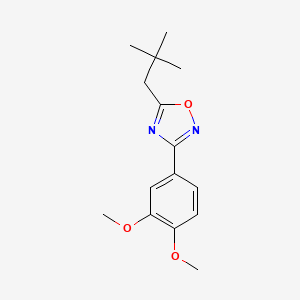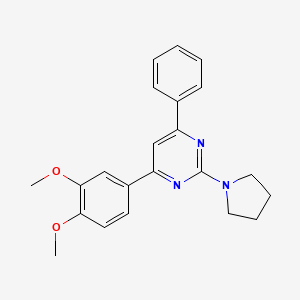
4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)pyrimidine, also known as PDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This pyrimidine derivative has shown promising results in various fields, including medicinal chemistry, pharmacology, and biochemistry. In
Applications De Recherche Scientifique
4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)pyrimidine has been studied for its potential applications in various scientific research fields. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In pharmacology, this compound has been studied for its potential as a neuroprotective agent. This compound has been shown to protect against neuronal damage and oxidative stress in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has also been shown to improve cognitive function and memory in animal models.
In biochemistry, this compound has been studied for its potential as a protein kinase inhibitor. This compound has been shown to inhibit the activity of various protein kinases, including Aurora A kinase and cyclin-dependent kinase 4. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of 4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)pyrimidine is not fully understood. However, studies have suggested that this compound may exert its effects through multiple pathways. In cancer cells, this compound has been shown to inhibit the activity of various protein kinases, leading to cell cycle arrest and apoptosis. This compound has also been shown to induce oxidative stress and DNA damage in cancer cells, which can contribute to cell death.
In neurodegenerative diseases, this compound has been shown to protect against neuronal damage and oxidative stress. This compound may exert its neuroprotective effects through its antioxidant properties and its ability to modulate various signaling pathways involved in cell survival and death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the activity of various protein kinases. In animal models of neurodegenerative diseases, this compound has been shown to protect against neuronal damage and oxidative stress, improve cognitive function and memory, and modulate various signaling pathways involved in cell survival and death.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)pyrimidine has several advantages for lab experiments. It is relatively easy to synthesize, and the yield is typically high. This compound is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, this compound has some limitations for lab experiments. It is relatively insoluble in water and other polar solvents, which can limit its use in certain experimental settings. This compound can also be expensive to synthesize, which can limit its availability for some researchers.
Orientations Futures
There are several future directions for research on 4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)pyrimidine. In medicinal chemistry, further studies are needed to optimize the structure of this compound for improved anticancer activity and selectivity. In pharmacology, further studies are needed to elucidate the mechanism of action of this compound in neurodegenerative diseases and to determine its potential as a therapeutic agent. In biochemistry, further studies are needed to identify the specific protein kinases targeted by this compound and to elucidate the downstream effects of kinase inhibition. Overall, this compound has shown promising results in various scientific research fields and has the potential to be a valuable tool for further research.
Méthodes De Synthèse
The synthesis of 4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)pyrimidine involves the condensation of 3,4-dimethoxybenzaldehyde and phenylacetonitrile in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with pyrrolidine and ammonium acetate to obtain the final product. The yield of this compound is typically high, and the purity can be improved through recrystallization or chromatography.
Propriétés
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-26-20-11-10-17(14-21(20)27-2)19-15-18(16-8-4-3-5-9-16)23-22(24-19)25-12-6-7-13-25/h3-5,8-11,14-15H,6-7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFJEFQKVNNZGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N4CCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

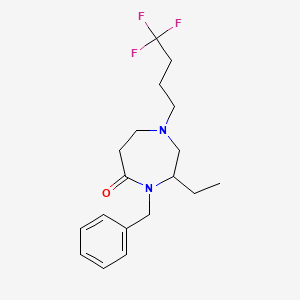
![ethyl 2-(5-bromo-2-hydroxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5363107.png)
![3-methoxy-2-[4-(3-methyl-1-piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B5363115.png)
![3-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5363122.png)
![3-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol](/img/structure/B5363135.png)
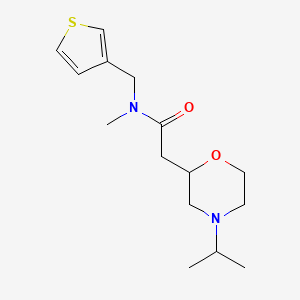
![N'-(3-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5363149.png)
![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-1-(3-pyridinylmethyl)-4-piperidinamine](/img/structure/B5363151.png)
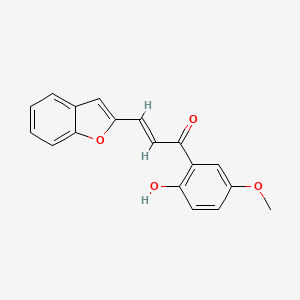

![N'-{[(4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5363177.png)
![ethyl 2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5363180.png)
